3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane
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Overview
Description
3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane is a chemical compound with the molecular formula C5H9N5O5S. It is known for its energetic properties and potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of nitro groups and a pyrazole ring, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-1H-pyrazol-4-amine involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to produce various derivatives through nucleophilic reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The nitro groups in the compound can undergo redox reactions, leading to the formation of various oxidation and reduction products.
Substitution reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3,5-dinitro-1H-pyrazol-4-amine include dimethylformamide, chloroform, and various nucleophiles. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of 3,5-dinitro-1H-pyrazol-4-amine include various energetic derivatives, such as N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and 1,1’-methanediylbis-(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine) .
Scientific Research Applications
3,5-dinitro-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used in the synthesis of energetic materials and explosives due to its high reactivity and stability.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives.
Industry: It is used in the production of high-performance materials, including melt-castable explosives.
Mechanism of Action
The mechanism of action of 3,5-dinitro-1H-pyrazol-4-amine involves its interaction with molecular targets through its nitro groups and pyrazole ring. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s energetic properties are attributed to the presence of nitro groups, which release energy upon decomposition .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,4,5-trinitroimidazole: This compound has similar energetic properties and is used as a melt-castable explosive.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: Known for its high detonation pressure and potential as a powerful explosive.
4-amino-3,5-dinitro-1H-pyrazole: Another energetic compound with similar structural features and applications.
Uniqueness
3,5-dinitro-1H-pyrazol-4-amine is unique due to its specific combination of nitro groups and a pyrazole ring, which confer high stability and reactivity. Its derivatives also exhibit promising properties for various applications, making it a valuable compound in scientific research and industry .
Properties
CAS No. |
398141-88-3 |
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Molecular Formula |
C5H9N5O5S |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane |
InChI |
InChI=1S/C3H3N5O4.C2H6OS/c4-1-2(7(9)10)5-6-3(1)8(11)12;1-4(2)3/h4H2,(H,5,6);1-2H3 |
InChI Key |
WGPBZEOYVVGEIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C.C1(=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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